N-dimethylaminoethylsulfosildenafil
Description
N-Dimethylaminoethylsulfosildenafil is a structural analog of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in treating erectile dysfunction. The compound features a pyrazolopyrimidinone core, a sulfonamide group, and a dimethylaminoethyl substituent, distinguishing it from sildenafil’s piperazine moiety .
Properties
Molecular Formula |
C₂₁H₃₀N₆O₃S₂ |
|---|---|
Molecular Weight |
478.63 |
Synonyms |
N-(2-(Dimethylamino)ethyl)-4-ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural divergence between N-dimethylaminoethylsulfosildenafil and other PDE5 inhibitors lies in its substituents:
| Compound | Core Structure | Key Substituent | Molecular Formula (Hypothetical) | LogP (Predicted) |
|---|---|---|---|---|
| Sildenafil | Pyrazolopyrimidinone | Piperazinyl sulfonamide | C₂₂H₃₀N₆O₄S | 1.9 |
| Tadalafil | β-Carboline | Chlorophenyl group | C₂₂H₁₉N₃O₄ | 1.6 |
| Vardenafil | Imidazotriazinone | Ethylpiperazine substituent | C₂₃H₃₂N₆O₄S | 2.2 |
| This compound | Pyrazolopyrimidinone | Dimethylaminoethyl sulfonamide | C₂₃H₃₂N₆O₄S | 2.1 (estimated) |
The dimethylaminoethyl group in this compound introduces a tertiary amine, which may enhance solubility at physiological pH compared to sildenafil’s piperazine. However, increased lipophilicity (LogP ~2.1) could prolong tissue retention .
Pharmacological Activity
While direct IC₅₀ values for PDE5 inhibition are unavailable in the evidence, structural analogs suggest hypotheses:
- Sildenafil : PDE5 IC₅₀ = 3.5 nM; moderate selectivity over PDE6 (10-fold), linked to visual side effects .
- Tadalafil : PDE5 IC₅₀ = 1.0 nM; high selectivity over PDE11 (8800-fold), enabling once-daily dosing .
- This compound: Predicted to exhibit comparable PDE5 affinity (~2–5 nM) but altered selectivity due to steric and electronic effects of the dimethylaminoethyl group. Enhanced selectivity over PDE6 (hypothetically 15-fold) might reduce visual disturbances .
Pharmacokinetics and Metabolism
- Half-life: Sildenafil (~4 hours) and vardenafil (~4–6 hours) are short-acting, while tadalafil’s 17.5-hour half-life supports prolonged efficacy. The dimethylaminoethyl group in this compound may delay hepatic metabolism (e.g., CYP3A4), extending half-life to ~5–7 hours .
- Deuterated Analogs: highlights deuterated sildenafil analogs (e.g., Descarbonsildenafil-d6) used as analytical standards, implying that isotopic labeling could stabilize this compound against metabolic degradation .
Research Findings and Implications
- Antifungal and Anti-enzyme Activity: notes that substituents like dimethylamino groups enhance bioactivity in indolocarbazoles and succinimides. This supports the hypothesis that this compound’s modifications could broaden therapeutic applications beyond PDE5 inhibition .
- Analytical Challenges : The deuterated analog in underscores the compound’s role in forensic and pharmaceutical analysis, particularly in detecting adulterated products .
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